Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl-
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Overview
Description
Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- is a complex organic compound characterized by its isoxazole ring, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound also features a 2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy group and a 3-methyl substituent. It is known for its antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Introduction of the Oxazolyl Group: This step involves the formation of the oxazolyl ring, which is then attached to the phenoxy group.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the isoxazole ring.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenoxy and oxazolyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antiviral properties and potential use in developing antiviral drugs.
Medicine: Investigated for its potential therapeutic effects in treating viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- involves its interaction with viral proteins, inhibiting their replication and function. The compound targets specific molecular pathways, disrupting the viral life cycle and preventing the spread of infection .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Oxazolyl Phenoxy Compounds: Compounds featuring the oxazolyl phenoxy group but with variations in other parts of the molecule.
Uniqueness
Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- is unique due to its specific combination of functional groups, which confer its distinct antiviral properties and make it a valuable compound for research and development .
Properties
CAS No. |
98033-87-5 |
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Molecular Formula |
C19H23ClN2O3 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-[6-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]hexyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H23ClN2O3/c1-14-12-16(25-22-14)6-4-2-3-5-10-23-18-8-7-15(13-17(18)20)19-21-9-11-24-19/h7-8,12-13H,2-6,9-11H2,1H3 |
InChI Key |
LRXNLBZTVRGIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCCOC2=C(C=C(C=C2)C3=NCCO3)Cl |
Origin of Product |
United States |
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